Tagtociclib (hydrate)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tagtociclib (hydrate) involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route is proprietary and can be found in patent WO2020157652A2 . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of Tagtociclib (hydrate) follows Good Manufacturing Practices (GMP) to ensure consistency and quality. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tagtociclib (hydrate) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Tagtociclib (hydrate) has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of CDK2 and GSK3β.
Biology: Investigated for its role in cell cycle regulation and apoptosis.
Medicine: Under clinical investigation for the treatment of various cancers, including breast cancer and ovarian cancer
Industry: Utilized in the development of new therapeutic agents targeting CDK2 and GSK3β.
Mechanism of Action
Tagtociclib (hydrate) exerts its effects by selectively inhibiting CDK2 and GSK3β. CDK2 is involved in cell cycle progression, particularly the transition from G1 to S phase, while GSK3β plays a role in various cellular processes, including glycogen metabolism and cell signaling . By inhibiting these kinases, Tagtociclib (hydrate) induces cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Abemaciclib: A selective inhibitor of CDK4 and CDK6.
Dinaciclib: Inhibits CDK1, CDK2, CDK5, and CDK9.
Flavopiridol: A broad-spectrum CDK inhibitor.
Uniqueness
Tagtociclib (hydrate) is unique due to its high selectivity for CDK2 and GSK3β, making it particularly effective in cancers with cyclin E1 amplification. This selectivity reduces off-target effects and enhances its therapeutic potential .
Properties
CAS No. |
2733575-91-0 |
---|---|
Molecular Formula |
C19H30N6O5 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
[(1R,3S)-3-[3-[[5-(methoxymethyl)-2-methylpyrazole-3-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate;hydrate |
InChI |
InChI=1S/C19H28N6O4.H2O/c1-11(2)20-19(27)29-14-6-5-12(7-14)15-9-17(23-22-15)21-18(26)16-8-13(10-28-4)24-25(16)3;/h8-9,11-12,14H,5-7,10H2,1-4H3,(H,20,27)(H2,21,22,23,26);1H2/t12-,14+;/m0./s1 |
InChI Key |
CFGMPDNYFGKCIR-DSHXVJGRSA-N |
Isomeric SMILES |
CC(C)NC(=O)O[C@@H]1CC[C@@H](C1)C2=CC(=NN2)NC(=O)C3=CC(=NN3C)COC.O |
Canonical SMILES |
CC(C)NC(=O)OC1CCC(C1)C2=CC(=NN2)NC(=O)C3=CC(=NN3C)COC.O |
Origin of Product |
United States |
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